(R)-3-amino-2,3-dihydro-1H-inden-4-ol
Description
(R)-3-amino-2,3-dihydro-1H-inden-4-ol is a bicyclic amino alcohol derivative featuring a fused benzene and cyclopentane ring system (inden scaffold). The compound’s stereochemistry at the 3-position (R-configuration) and functional groups (amine at C3 and hydroxyl at C4) make it a versatile intermediate in organic synthesis and pharmaceutical research. Its hydrochloride salt (CAS 133497-59-3) has a molecular formula of C₉H₁₂ClNO and a molecular weight of 185.65 . The hydroxyl and amino groups confer polarity, enabling participation in hydrogen bonding and acid-base reactions, which influence solubility and reactivity.
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(3R)-3-amino-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C9H11NO/c10-7-5-4-6-2-1-3-8(11)9(6)7/h1-3,7,11H,4-5,10H2/t7-/m1/s1 |
InChI Key |
MAYMVHAVYDCEHG-SSDOTTSWSA-N |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C(=CC=C2)O |
Canonical SMILES |
C1CC2=C(C1N)C(=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences between (R)-3-amino-2,3-dihydro-1H-inden-4-ol and analogous compounds:
Key Research Findings
- Synthetic Utility: Derivatives like 2,3-dihydro-1H-inden-4-ol () are used in Williamson ether synthesis, suggesting this compound could participate in similar nucleophilic substitutions .
- Crystallography : 3-Oxo-2,3-dihydro-1H-inden-4-yl acetate forms C–H⋯O hydrogen-bonded chains, indicating that the hydroxyl group in the target compound may stabilize crystal lattices .
- Biological Relevance: Amino-substituted inden derivatives are intermediates in natural product synthesis (e.g., (–)-actinophyllic acid), highlighting their role in medicinal chemistry .
- Stereochemical Impact : The R-configuration in (1R)-4-nitro-2,3-dihydro-1H-inden-1-ol () and the target compound underscores the importance of chirality in receptor binding or catalytic activity.
Physicochemical and Reactivity Differences
- Polarity: The amino and hydroxyl groups in this compound enhance water solubility compared to dimethyl () or tetramethyl () analogs.
- Electron Effects: The nitro group in (1R)-4-nitro-2,3-dihydro-1H-inden-1-ol () reduces electron density at the aromatic ring, contrasting with the electron-donating amino group in the target compound.
- Steric Hindrance : Iodo- and methyl-substituted derivatives () exhibit reduced reactivity in crowded environments compared to the parent compound.
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